REACTION_SMILES
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[CH3:20][C:21]#[N:22].[CH3:6][O:7][c:8]1[cH:9][cH:10][c:11]([CH2:14][CH2:15][NH:16][C:17]([CH3:18])=[O:19])[cH:12][cH:13]1.[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][O:7][c:8]1[cH:9][cH:10][c:11]2[c:12]([cH:13]1)[C:17]([CH3:18])=[N:16][CH2:15][CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCNC(C)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)C(C)=NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |